- A process for the preparation of venlafaxine, India, , ,

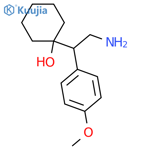

Cas no 93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl)

![1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl structure](https://es.kuujia.com/scimg/cas/93413-77-5x500.png)

93413-77-5 structure

Nombre del producto:1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

Número CAS:93413-77-5

MF:C15H23NO2

Megavatios:249.34862446785

MDL:MFCD06658143

CID:61630

PubChem ID:9795857

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Propiedades químicas y físicas

Nombre e identificación

-

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]Cyclohexanol

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (see D441570)

- 1-2-Amino-1-(4-methoxyphenyl)ethylcyclohexanol

- D,L-N,N-Didesmethyl Venlafaxine

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol hydrochloride

- 1-[2-Amino-1-(p-methoxyphenyl)ethyl]cyclohexanol

- 2-(4-Methoxyphenyl)-2-(1-hydroxycyclohexyl)-ethylamine

- 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)

- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, (±)- (ZCI)

- 2-(1-Hydroxy-1-cyclohexyl)-2-(4-methoxyphenyl)ethylamine

- Dinorvenlafaxine

- N,N-Didesmethylvenlafaxine

- 3235EO37UJ

- Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-

- 1-(2-Amino-1-(4-methoxyphenyl)-ethyl)cyclohexanol hydrochloride

- Didesmethyl Venlafaxine, N,N-

- 1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol

- N,N-Didesvenlafaxine

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-[USP]

- (Discontinued) see M745032

- AKOS015994493

- 1-[2-amino-1-(p-methoxyphenyl)ethyl] cyclohexanol

- 2-Amino-1-(4-methoxyphenyl)ethyl] cyclohexanol acetate

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-(USP IMPURITY)

- 1-(2-Amino-1-(p-methoxyphenyl)ethyl)cyclohexanol

- VENLAFAXINE HYDROCHLORIDE IMPURITY C (EP IMPURITY)

- Venlafaxine hydrochloride impurity C

- 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol

- Venlafaxine-N,N-didesmethyl

- 1-(2-Amino-1-(4-methoxy phenyl)ethyl)cyclohexanol

- NS00000348

- N,N-Didesmethylvenlafaxine, (+/-)-

- SCHEMBL637250

- MFCD07367622

- CS-0357626

- N,N-Didesmethyl Venlafaxine

- DTXSID50891440

- BDBM50010888

- 1-[2-amino-1-(4-methoxyphenyl)ethyl]-cyclohexanol

- Venlafaxine hydrochloride impurity C [EP]

- 1-[2-Amino-1-(4-methoxy phenyl)ethyl]cyclohexanol

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine-(USP)

- A11704

- 1-[2-amino-1-(4-methoxyphenyl)ethyl] cyclohexanol

- 1246817-14-0

- 1-[2-Amino-1-(4-methoxyphenyl)-ethyl]cyclohexanol hydrochloride

- CHEMBL98158

- 1-[2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE-[USP IMPURITY]

- 93413-77-5

- CHEBI:83446

- DISCONTINUED. Please see A611968

- 1-[2-Amino-1-(4-methoxy-phenyl)-ethyl]-cyclohexanol (HCl)

- 1-(2-(Amino)-1-(4-methoxyphenyl)ethyl)cyclohexanol Hydrochloride

- Cyclohexanol, 1-(2-amino-1-(4-methoxyphenyl)ethyl)-

- 1-[2-amino-1(p-methoxyphenyl)ethyl]cyclohexanol

- Q27156830

- UNII-3235EO37UJ

- VENLAFAXINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]

- Venlafaxine hydrochloride impurity, didesmethyl venlafaxine- [USP]

- rac cis-Moxifloxacin-d4 Acyl Sulfate

- SS-3413

- VENLAFAXINE HYDROCHLORIDE IMPURITY, DIDESMETHYL VENLAFAXINE- [USP IMPURITY]

- Venlafaxine EP Impurity C

- 1-[2-(Amino)-1-(4-methoxyphenyl)ethyl]cyclohexanol Hydrochloride

- 1-(2-amino-1-(4-methoxy-2-phenyl)ethylcyclohexanol

-

- MDL: MFCD06658143

- Renchi: 1S/C15H23NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-11,16H2,1H3

- Clave inchi: SUQHIQRIIBKNOR-UHFFFAOYSA-N

- Sonrisas: OC1(CCCCC1)C(CN)C1C=CC(OC)=CC=1

Atributos calculados

- Calidad precisa: 249.17300

- Masa isotópica única: 249.172878976g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 18

- Cuenta de enlace giratorio: 4

- Complejidad: 243

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 1

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 55.5Ų

- Xlogp3: 2.5

Propiedades experimentales

- Color / forma: Yellowish oily

- Punto de ebullición: 394.6°Cat760mmHg

- Punto de inflamación: 192.5°C

- PSA: 55.48000

- Logp: 3.13300

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | SS-3413-20MG |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | >90% | 20mg |

£76.00 | 2023-04-20 | |

| Axon Medchem | 1726-25 mg |

Dinorvenlafaxine |

93413-77-5 | 100% | 25mg |

€225.00 | 2023-07-10 | |

| Alichem | A019118609-100g |

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol |

93413-77-5 | 95% | 100g |

$400.00 | 2023-08-31 | |

| Axon Medchem | 1726-5mg |

Dinorvenlafaxine |

93413-77-5 | 100% | 5mg |

€75.00 | 2025-03-06 | |

| A2B Chem LLC | AI66054-25g |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 97% | 25g |

$816.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D583276-25g |

1-(4-Methoxyphenyl)-2-aminoethyl cyclohexanol hydrochloride |

93413-77-5 | 98% | 25g |

$198 | 2025-02-25 | |

| Key Organics Ltd | SS-3413-0.5G |

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | >90% | 0.5g |

£385.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428296-100g |

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol |

93413-77-5 | 95+% | 100g |

¥2250.00 | 2024-04-24 | |

| A2B Chem LLC | AI66054-5mg |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 100% | 5mg |

$138.00 | 2024-07-18 | |

| A2B Chem LLC | AI66054-5g |

1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol |

93413-77-5 | 97% | 5g |

$312.00 | 2024-04-19 |

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Copper, compd. with nickel Solvents: Methanol ; 8 h, 1.2 MPa, 45 °C

Referencia

- Preparation of venlafaxine hydrochloride intermediate, China, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Aluminum chloride , Potassium borohydride Solvents: Tetrahydrofuran ; rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1

1.2 Solvents: Tetrahydrofuran ; 30 min, rt; 2 h, rt; 3 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Toluene , Water ; pH 1

Referencia

- Improved synthesis of 1-[2-amino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol, Jingxi Huagong Zhongjianti, 2009, 39(3), 45-46

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 0.5 h, rt

1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt

1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C

1.4 Solvents: Water ; < 10 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt

1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5

1.2 Reagents: Trifluoroacetic acid ; 1.5 h, rt; 2 h, rt

1.3 Solvents: Tetrahydrofuran ; 24 h, 20 - 25 °C; 4 h, 40 - 45 °C

1.4 Solvents: Water ; < 10 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1, rt

1.6 Reagents: Ammonia Solvents: Water ; 30 min, pH 10 - 10.5

Referencia

- An improved process for the preparation of venlafaxine, India, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Hydrogen , Ammonia Catalysts: Nickel Solvents: Ethanol , Water

Referencia

- Preparation of 1-[α-(aminomethyl)benzyl]cycloalkanols, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: 1,4-Dioxane ; 20 - 40 bar, rt

Referencia

- Preparation of 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol, IP.com Journal, 2002, 2(8),

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; cooled; 1 h, cooled

1.2 3 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C

1.2 3 h, rt; rt → 0 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10 - 12, 0 - 5 °C

Referencia

- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol formic acid salt, China, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 0 - 20 kg/cm2, rt → 40 °C; 7 - 12 h, 15 - 20 kg/cm2, 40 °C → 50 °C

Referencia

- Process for the preparation of highly pure 1-[2-dimethylamino-(4-methoxyphenyl) ethyl]cyclohexanol hydrochloride, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium borohydride Catalysts: Nickel Solvents: Ethanol , Water ; 45 min, -15 - 70 °C

Referencia

- Method for preparing amine from nitrile reduction, China, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Tetrahydrofuran ; 30 min, rt → -10 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 30 min, -10 - 0 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -10 - 0 °C; 30 min, reflux; reflux → rt

Referencia

- Process for preparation of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as Venlafaxine intermediate, China, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Catalysts: Nickel dichloride , Potassium borohydride Solvents: Ethanol , Water ; 2 h, -15 - 70 °C

Referencia

- Process for preparation of amines by reduction of nitriles, China, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrogen , Potassium borohydride Catalysts: Nickel Solvents: Ethanol ; 5 h, 1 MPa, 20 - 30 °C

Referencia

- Preparation method of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol as antidepressant drug venlafaxine hydrochloride intermediate, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Alumina , Palladium Solvents: Methanol ; 2 MPa

1.2 Reagents: Acetic acid ; pH 1

1.2 Reagents: Acetic acid ; pH 1

Referencia

- Preparation of venlafaxine by using fixed bed hydrogenation equipment, China, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide , Sodium borohydride Solvents: Dichloromethane , Water ; 2 h, rt

1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux

1.2 Reagents: Methyl iodide Solvents: Dichloromethane ; 3 h, reflux

Referencia

- Synthesis of venlafaxine hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2006, 37(6), 373-374

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 6 h, 3.5 bar, rt

Referencia

- Process for preparation of O-desmethylvenlafaxine, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt

1.2 Reagents: Ammonia Solvents: Water ; 10 min, pH 9, rt

Referencia

- Process for the preparation of phenethylamine derivatives using palladium-catalyzed hydrogenation as key step, World Intellectual Property Organization, , ,

Métodos de producción 17

Condiciones de reacción

1.1 Solvents: Ethyl acetate ; 15 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt

1.2 Reagents: Ammonia Solvents: Water ; pH 9, rt; 10 min, rt

Referencia

- A process for preparation of phenethylamine derivative, India, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 5 min, rt; 15 min, rt; reflux; reflux → rt

1.2 Reagents: Methanol

1.2 Reagents: Methanol

Referencia

- Process for preparation of venlafaxine and intermediates, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Ammonia Solvents: tert-Butanol , Water ; rt → 10 °C

1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C

1.2 Reagents: Hydrogen Catalysts: Nickel ; 1 h, 2 kg/cm2, 10 - 15 °C; 6 - 8 h, 7 kg/cm2, 35 °C

Referencia

- Catalytic hydrogenation process for the conversion of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol into 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol using Raney nickel and a C1-4 alcohol solvent, World Intellectual Property Organization, , ,

Métodos de producción 20

Condiciones de reacción

1.1 Reagents: Vitride Solvents: Toluene , Tetrahydrofuran ; 0 °C; 8 h, rt

Referencia

- Synthesis of Venlafaxine Hydrochloride, Zhongguo Yiyao Gongye Zazhi, 2004, 35(10), 577-578

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Raw materials

- 1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl

- Methanesulfonic acid

- 1-(Cyano-(4-methoxyphenyl)methyl)cyclohexanol

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Preparation Products

1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl Literatura relevante

-

Hanumantharayappa Bharathkumar,Chakrabhavi Dhananjaya Mohan,Shobith Rangappa,Taehee Kang,H. K. Keerthy,Julian E. Fuchs,Nam Hoon Kwon,Andreas Bender,Sunghoon Kim,Basappa,Kanchugarakoppal S. Rangappa Org. Biomol. Chem. 2015 13 9381

-

Yue Xing,Yaochun Yu,Yujie Men Environ. Sci.: Water Res. Technol. 2018 4 1412

93413-77-5 (1-[2-AMINO-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL HCl) Productos relacionados

- 1062606-12-5((±)-Venlafaxine-d6 HCl (N,N-dimethyl-d6))

- 93413-44-6(S-Venlafaxine)

- 149289-30-5(rac N-Desmethyl Venlafaxine)

- 93413-69-5(D,L-Venlafaxine)

- 93413-46-8(R-Venlafaxine)

- 959243-39-1(3-ethyl-1,7-dimethyl-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione)

- 901930-65-2(3-(2-Bromo-5-methylphenyl)-1,2-oxazole-5-carboxylic acid)

- 1461707-84-5(benzyl N-(3-{6,8-dioxo-5,7-diazaspiro3.4octan-7-yl}propyl)carbamate)

- 1955507-40-0(Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)

- 3970-42-1(1-(2-chloro-6-nitro-phenyl)-piperidine)

Proveedores recomendados

上海贤鼎生物科技有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Hubei Changfu Chemical Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

pengshengyue

Miembros de la medalla de oro

Proveedor de China

Lote

Suzhou Genelee Bio-Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Zouping Mingyuan Import and Export Trading Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos